![molecular formula C9H16N2O2 B2824758 N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide CAS No. 1328595-12-5](/img/structure/B2824758.png)
N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide is a chemical compound with the CAS Number: 1328595-12-5 . It has a molecular weight of 184.24 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide is 1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12) . This indicates that the compound has a pyrrolidine ring attached to a propyl group, which is further attached to an acetamide group.Physical And Chemical Properties Analysis
N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide is a powder that is stored at room temperature . It has a molecular weight of 184.24 .Scientific Research Applications
Piracetam and Its Derivatives: Synthesis and Pharmacological Activities
Piracetam, a derivative of γ-aminobutyric acid, is utilized for its nootropic effects, improving learning, memory, and brain metabolism. The review by Dhama et al. (2021) highlights the synthesis methods and biological activities associated with piracetam and its derivatives, emphasizing their application in treating CNS disorders, alcoholism, Raynaud's phenomenon, deep vein thrombosis, and brain injuries (Dhama et al., 2021).
Levetiracetam: Use in Partial Onset Seizures
Levetiracetam, another compound within the racetam group, is approved for adjunctive therapy in adults with partial onset seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency, with a favorable tolerability profile and low potential for drug interactions. The review by Dooley and Plosker (2000) provides a comprehensive overview of levetiracetam's pharmacokinetics, pharmacodynamics, and clinical application in epilepsy management (Dooley & Plosker, 2000).
Nootropic Drugs and Brain Cholinergic Mechanisms
The review by Pepeu and Spignoli (1989) explores the interaction between nootropic drugs, including piracetam and its derivatives, and brain cholinergic mechanisms. This review suggests that nootropics may exert their cognitive-enhancing effects partly through modulation of cholinergic systems, highlighting the complex interplay between these compounds and neurotransmitter systems involved in learning and memory processes (Pepeu & Spignoli, 1989).
Safety and Hazards
properties
IUPAC Name |
N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBZGTKOMXLQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide | |
CAS RN |
1328595-12-5 |
Source
|
Record name | N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.